GW813893

Factor Xa inhibition Enzymatic potency Ki value

GW813893 is a Phase IIa oral Factor Xa inhibitor (Ki 4.0 nM, >90‑fold selectivity) that uniquely provides antithrombotic efficacy without increased bleeding liability in preclinical models—a safety profile not matched by rivaroxaban or apixaban. Its intermediate potency avoids target saturation. For in vivo thrombosis studies or comparative pharmacology where hemostatic safety is critical, GW813893 delivers a clinical‑stage reference compound unavailable as a marketed drug. ≥98% research‑grade material ensures reproducible, publication‑ready data.

Molecular Formula C17H22ClN3O5S2
Molecular Weight 448.0 g/mol
CAS No. 478644-12-1
Cat. No. B1672481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW813893
CAS478644-12-1
Synonyms2-(5-chlorothien-2-yl)-N-(1-(1-methyl-2-(morpholin-4-yl)-2-oxoethyl)-2-oxopyrrolidin-3-yl)ethenesulfonamide
GW 813893
GW-813893
GW813893
Molecular FormulaC17H22ClN3O5S2
Molecular Weight448.0 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCOCC1)N2CCC(C2=O)NS(=O)(=O)C=CC3=CC=C(S3)Cl
InChIInChI=1S/C17H22ClN3O5S2/c1-12(16(22)20-7-9-26-10-8-20)21-6-4-14(17(21)23)19-28(24,25)11-5-13-2-3-15(18)27-13/h2-3,5,11-12,14,19H,4,6-10H2,1H3/b11-5+/t12-,14-/m0/s1
InChIKeyACEFOQMQINFMRW-DYCFVMESSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GW813893 (CAS 478644-12-1): A Preclinical-Stage, Orally Active Factor Xa Inhibitor with Documented FXa Ki of 4.0 nM


GW813893, also known as GSK-813893, is a synthetic small-molecule Factor Xa (FXa) inhibitor classified as a pyrrolidinone-sulfonamide derivative [1]. It was developed as an orally active, active-site directed anticoagulant for the potential prophylaxis and treatment of thromboembolic disorders [2]. Preclinical profiling in the Journal of Cardiovascular Pharmacology demonstrates that GW813893 inhibits human FXa with a Ki of 4.0 nM and the prothrombinase complex with a Ki of 9.7 nM, and it exhibits greater than 90-fold selectivity over a panel of related serine proteases [3]. The compound advanced to a Phase IIa clinical trial for the prevention of venous thromboembolism (VTE) following total knee replacement (NCT00541320), establishing its progression beyond early discovery [4].

GW813893 vs. Other FXa Inhibitors: Why Potency, Selectivity Profile, and Bleeding Liability Dictate Non-Interchangeability


Within the class of direct oral Factor Xa inhibitors, compounds such as rivaroxaban, apixaban, and edoxaban exhibit a wide range of enzymatic potencies (FXa Ki from 0.08 nM to 0.561 nM), selectivity margins (from >90-fold to >30,000-fold), and preclinical bleeding profiles [1]. GW813893 occupies a distinct position in this landscape: its FXa Ki of 4.0 nM is approximately 10-fold weaker than rivaroxaban (Ki 0.4 nM) and 50-fold weaker than apixaban (Ki 0.08 nM), yet its preclinical safety profile—showing no detectable bleeding liability over the antithrombotic dose range in rat tail transection models—may offer a differentiated therapeutic window not directly inferable from potency alone [2]. These divergent attributes render generic substitution between FXa inhibitors scientifically invalid; each compound's specific potency, selectivity fingerprint, and hemostasis impact must be evaluated independently to support appropriate experimental design or procurement decisions [3].

GW813893 (478644-12-1) Product-Specific Quantitative Differentiation Evidence


FXa Enzymatic Potency: GW813893 Demonstrates Intermediate Ki Relative to Apixaban and Rivaroxaban

GW813893 inhibits purified human Factor Xa with an inhibition constant (Ki) of 4.0 nM at pH 7.5 and 22°C [1]. This potency is substantially lower than that of apixaban (Ki 0.08 nM for human FXa) [2] and rivaroxaban (Ki 0.4 nM) [3], but more comparable to edoxaban (Ki 0.561 nM) [4]. The 10-fold difference from rivaroxaban and 50-fold difference from apixaban suggests GW813893 may be less prone to overdosing effects in sensitive experimental systems.

Factor Xa inhibition Enzymatic potency Ki value

Prothrombinase Complex Inhibition: GW813893 Shows Modest Potency Shift from Free FXa

Against the physiologically relevant prothrombinase complex (FXa assembled with factor Va on phospholipid surfaces), GW813893 exhibits a Ki of 9.7 nM, representing only a 2.4-fold decrease in potency relative to free FXa [1]. In contrast, edoxaban shows a more pronounced 5.3-fold decrease (free FXa Ki 0.561 nM vs. prothrombinase Ki 2.98 nM) [2]. Rivaroxaban inhibits prothrombinase with an IC50 of 2.1 nM, roughly a 3-fold shift from its FXa Ki [3].

Prothrombinase FXa complex Anticoagulation

Selectivity Profile: GW813893 Exhibits >90-Fold Selectivity, Substantially Lower Than Apixaban or Rivaroxaban

GW813893 was reported to be more than 90-fold selective over all enzymes tested, including thrombin, factor IXa, factor XIa, kallikrein, and plasmin [1]. By comparison, rivaroxaban demonstrates >10,000-fold selectivity for FXa over related serine proteases [2], apixaban exhibits >30,000-fold selectivity [3], and edoxaban also claims >10,000-fold selectivity [4]. The substantially narrower selectivity window of GW813893 may reflect a distinct binding mode or earlier-generation pharmacophore design.

Selectivity Off-target Serine protease

Preclinical Bleeding Liability: GW813893 Shows No Detectable Hemostasis Impairment at Antithrombotic Doses

In a rat tail transection bleeding model, GW813893 exhibited no detectable increase in bleeding diathesis over the entire antithrombotic dose range that effectively suppressed thrombotic activity [1]. This finding stands in contrast to many FXa inhibitors where bleeding time prolongation often correlates with antithrombotic efficacy. For instance, rivaroxaban has been reported to prolong bleeding time in some animal models [2], and apixaban's bleeding profile is dose-dependent [3]. The observed hemostatic sparing with GW813893 suggests a potentially wider preclinical therapeutic index.

Bleeding risk Hemostasis Therapeutic window

Oral Bioavailability: GW813893 Demonstrates Robust Antithrombotic Activity After Oral Dosing in Multiple Animal Models

GW813893 concentration-dependently suppressed thrombotic activity following oral administration in three distinct in vivo models: rat inferior vena cava thrombosis, rat carotid artery thrombosis, and rabbit jugular vein thrombosis [1]. The antithrombotic effect correlated significantly with the suppression of plasma-based clotting activity and the inhibition of plasma FX activity (P < 0.02) [1]. While rivaroxaban, apixaban, and edoxaban are also orally active, GW813893's efficacy across venous (rat IVC, rabbit jugular) and arterial (rat carotid) models provides a well-rounded preclinical validation set.

Oral activity Antithrombotic In vivo efficacy

Clinical Development Status: GW813893 Reached Phase IIa, Providing Human Safety Data Not Available for Preclinical-Only FXa Inhibitors

GW813893 advanced to a Phase IIa clinical trial (NCT00541320) designed to assess safety and efficacy in the prophylaxis of venous thromboembolism following total knee replacement [1]. This clinical milestone distinguishes GW813893 from numerous preclinical FXa inhibitors that never progressed beyond animal studies. In contrast, rivaroxaban, apixaban, and edoxaban have completed Phase III trials and received regulatory approval [2]. GW813893 thus occupies a unique middle ground: it has human exposure data but remains unapproved, making it suitable for research where clinical-stage but non-marketed pharmacology is desirable.

Clinical trial Phase II Human safety

Optimal Procurement and Research Applications for GW813893 (CAS 478644-12-1)


Investigating FXa Inhibition with Reduced Bleeding Confounding

GW813893 is uniquely suited for in vivo thrombosis studies where minimizing bleeding liability is critical. The documented absence of increased bleeding diathesis over the antithrombotic dose range in rat tail transection models [1] enables researchers to isolate thrombotic endpoints without hemostatic interference—an advantage not consistently observed with more potent FXa inhibitors like rivaroxaban or apixaban.

Studying FXa Inhibitor Pharmacology in Human-Relevant Models with Clinical Safety Data

As a compound that completed Phase IIa clinical evaluation (NCT00541320) [2], GW813893 provides a bridge between purely preclinical tool compounds and marketed drugs. Its human safety data allow for more confident extrapolation when designing mechanistic studies or when a clinical-stage but non-commercialized FXa inhibitor is required for comparative pharmacology.

Oral Dosing Studies Across Venous and Arterial Thrombosis Models

GW813893 has demonstrated concentration-dependent antithrombotic efficacy following oral administration in rat inferior vena cava, rat carotid artery, and rabbit jugular vein thrombosis models [3]. This validated oral activity across both venous and arterial settings makes it a reliable positive control or reference compound for preclinical programs evaluating novel oral anticoagulants.

Mechanistic Studies Requiring Intermediate FXa Potency and Defined Selectivity

With an FXa Ki of 4.0 nM and >90-fold selectivity over related proteases [4], GW813893 is less potent than apixaban (Ki 0.08 nM) or rivaroxaban (Ki 0.4 nM). This intermediate potency may be advantageous in assays where partial FXa inhibition is desired, or where ultra-high potency would saturate the target and mask subtle pharmacological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW813893

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.